molecular formula C19H16ClNO2S B3537021 2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3537021
M. Wt: 357.9 g/mol
InChI Key: KPUBYWJDMPCSCX-UHFFFAOYSA-N
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Description

2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and a sulfonyl group, attached to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloronaphthalene and tetrahydroisoquinoline.

    Sulfonylation: The 4-chloronaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 4-chloronaphthalen-1-yl sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride is then reacted with tetrahydroisoquinoline in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group is likely to play a key role in its binding affinity and specificity, while the tetrahydroisoquinoline moiety may contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Chloronaphthalen-2-yl)sulfonyl]-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazine: This compound shares a similar naphthalene sulfonyl structure but differs in the attached heterocyclic moiety.

    4-[(6-Chloronaphthalen-2-yl)sulfonyl]-1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazin-2-one: Another related compound with a different heterocyclic attachment.

Uniqueness

2-[(4-Chloronaphthalen-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a chloronaphthalene sulfonyl group with a tetrahydroisoquinoline moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-18-9-10-19(17-8-4-3-7-16(17)18)24(22,23)21-12-11-14-5-1-2-6-15(14)13-21/h1-10H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUBYWJDMPCSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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